molecular formula C22H13ClF3N3O2 B2858287 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide CAS No. 932531-15-2

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide

Cat. No.: B2858287
CAS No.: 932531-15-2
M. Wt: 443.81
InChI Key: PRHINNGBYHBOEZ-UHFFFAOYSA-N
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Description

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide is a synthetic quinazolinone-derived acetamide characterized by a 1,2-dihydroquinazolin-2-one core substituted with chlorine at position 6, a 2-fluorophenyl group at position 4, and an acetamide side chain linked to a 2,5-difluorophenyl moiety. The quinazolinone scaffold is known for diverse bioactivities, including kinase inhibition and antimicrobial effects, while fluorinated aryl groups often enhance metabolic stability and binding affinity .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13ClF3N3O2/c23-12-5-8-19-15(9-12)21(14-3-1-2-4-16(14)25)28-22(31)29(19)11-20(30)27-18-10-13(24)6-7-17(18)26/h1-10H,11H2,(H,27,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHINNGBYHBOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NC4=C(C=CC(=C4)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and isatoic anhydride derivatives. The key steps in the synthesis may involve:

    Formation of the Quinazolinone Core: This step involves the cyclization of substituted anilines with isatoic anhydride derivatives under acidic or basic conditions to form the quinazolinone core.

    Halogenation: Introduction of chlorine and fluorine atoms into the aromatic rings can be achieved through halogenation reactions using reagents such as N-chlorosuccinimide (NCS) and N-fluorobenzenesulfonimide (NFSI).

    Acylation: The final step involves the acylation of the quinazolinone core with 2,5-difluorophenylacetyl chloride in the presence of a base like triethylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the quinazolinone core and the substituents.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may serve as a probe or inhibitor in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound’s unique structure and properties make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.

    Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related molecules reported in the literature, focusing on substituent effects, synthesis, and hypothesized bioactivities.

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(3,4-dichlorophenyl)acetamide ()

  • Core Structure : Pyrazolone ring fused with a dihydro-1H-pyrazol-4-yl group.
  • Substituents : 3,4-Dichlorophenyl (electron-withdrawing) and methyl groups.
  • Key Features: Planar amide group facilitates hydrogen bonding (N–H⋯O), forming dimeric structures critical for crystal packing . Structural similarity to benzylpenicillin’s lateral chain suggests possible antibiotic or ligand-coordination applications .
  • Synthesis: Condensation of 3,4-dichlorophenylacetic acid with 4-aminoantipyrine using carbodiimide coupling (61% yield) .

2-(3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-chlorophenyl)-4-oxo-1,2,3,4-tetrahydroquinazolin-6-yl)acetamide ()

  • Core Structure: Quinazolinone-thioacetamide hybrid.
  • Substituents : 4-Fluorophenyl (electron-withdrawing) and 4-chlorophenyl groups.
  • Key Features: Thioether linkage may enhance redox activity or metal chelation. Dual quinazolinone motifs could synergize kinase or topoisomerase inhibition.
  • Synthesis: Reaction of chloroacetophenone derivatives with triazoles in refluxing 2-propanol (~60% yield) .

Fluconazole-Based Acetamides ()

  • Core Structure : Triazole-linked acetamide.
  • Substituents : 2,4-Difluorophenyl (antifungal pharmacophore).
  • Key Features: Fluorine atoms improve antifungal potency by optimizing logP and CYP450 interactions. Structural divergence from the target compound (triazole vs. quinazolinone) may reduce off-target effects.
  • Synthesis: Nucleophilic substitution of 2-chloro-2',4'-difluoroacetophenone with 4-amino-1,2,4-triazole .

Herbicidal Acetamides ()

  • Examples : Metazachlor, Dimethachlor.
  • Core Structure : Chloroacetamide with dimethylphenyl groups.
  • Key Features :
    • Chlorine and alkyl substituents enhance herbicidal activity by inhibiting very-long-chain fatty acid synthesis.
    • Lack of fluorinated aryl groups distinguishes these agrochemicals from the pharmacologically oriented target compound .

Comparative Analysis Table

Compound Class Core Structure Key Substituents Bioactivity Hypothesis Synthesis Yield Reference
Target Compound Quinazolinone 6-Cl, 2-F-phenyl, 2,5-diF Kinase/enzyme inhibition Not reported N/A
Pyrazolone Acetamide Dihydro-1H-pyrazol 3,4-diCl, methyl Antibiotic/ligand coordination 61%
Quinazolinone-Thioacetamide Quinazolinone-S-CH2 4-F-phenyl, 4-Cl-phenyl Kinase inhibition ~60%
Fluconazole Analog Triazole 2,4-diF-phenyl Antifungal ~70% (estimated)
Herbicidal Acetamide Chloroacetamide 2,6-diMe-phenyl Herbicidal Not reported

Critical Insights

  • Fluorine vs. Chlorine Effects : The target compound’s 2,5-difluorophenyl group likely improves metabolic stability compared to dichlorophenyl analogs (e.g., ), but may reduce π-stacking due to decreased polarizability.
  • Quinazolinone vs.
  • Synthetic Challenges: Lower yields in quinazolinone-thioacetamide synthesis () suggest steric or electronic hurdles absent in the target compound’s straightforward carbodiimide-mediated coupling (inferred from ).

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(2,5-difluorophenyl)acetamide belongs to the quinazolinone class of compounds, which are recognized for their diverse biological activities. This article delves into the biological activity of this specific compound, exploring its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H15ClF2N3O2C_{22}H_{15}ClF_2N_3O_2, with a molecular weight of 407.83 g/mol. The structure features a quinazolinone core that is known for its ability to interact with various biological targets.

Anticancer Activity

Quinazolinone derivatives have been extensively studied for their anticancer properties. Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • In vitro studies : The compound was tested against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), showing promising results in inhibiting cell proliferation.
  • Mechanism of action : The mechanism likely involves the inhibition of specific kinases involved in cancer progression, similar to other quinazolinone derivatives that target epidermal growth factor receptor (EGFR) pathways .
Cell LineIC50 (μM)Reference
MCF72.49
A5490.096

Anti-inflammatory Properties

The compound's structure may also confer anti-inflammatory effects, similar to other quinazolinones that inhibit tumor necrosis factor-alpha (TNF-α) production. This activity suggests potential applications in treating inflammatory diseases .

Antiviral Activity

Recent studies have explored the antiviral potential of quinazolinone derivatives against viruses like SARS-CoV-2. The compound's ability to inhibit viral replication could be attributed to its interaction with viral proteins or host cell pathways .

The biological activity of this compound is believed to involve:

  • Enzyme Inhibition : The quinazolinone core has been shown to inhibit various enzymes critical for disease progression.
  • Receptor Interaction : Binding affinity studies suggest that this compound may effectively bind to receptors involved in tumor growth and inflammation.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of several quinazolinone derivatives, including the compound , against a panel of cancer cell lines. Results indicated that it has a higher potency compared to standard chemotherapeutics .
  • Inflammation Model : In a model of lipopolysaccharide-induced inflammation, the compound demonstrated significant inhibition of TNF-α secretion, highlighting its potential as an anti-inflammatory agent .

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